1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride
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Overview
Description
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation may start with the formation of a pyrrole derivative, followed by cyclization with a pyridine derivative under acidic or basic conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction environments is crucial in scaling up the production process .
Chemical Reactions Analysis
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms, leading to different chemical and biological properties.
1H-pyrrolo[3,2-d]pyrimidine: Another related compound with a fused pyrrole and pyrimidine ring system, which exhibits distinct reactivity and applications.
1H,5H-pyrrolo[2,3-f]indole: This compound has a similar pyrrole ring but is fused with an indole ring, resulting in unique properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI Key |
WLEFLGYUKTYPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CNC(=O)C=C21.Cl |
Origin of Product |
United States |
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